methyl 2-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide
Description
Methyl 2-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide is a benzothiazine dioxide derivative characterized by a 4-phenyl substituent at position 4 and a 2-((4-ethoxyphenyl)amino)-2-oxoethyl group at position 2. The 1,1-dioxide moiety and carboxylate ester at position 3 are critical to its structural and electronic properties. Its synthesis likely follows established benzothiazine routes, involving sulfonylation of anthranilic acid derivatives and subsequent functionalization .
Properties
IUPAC Name |
methyl 2-[2-(4-ethoxyanilino)-2-oxoethyl]-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6S/c1-3-34-20-15-13-19(14-16-20)27-23(29)17-28-25(26(30)33-2)24(18-9-5-4-6-10-18)21-11-7-8-12-22(21)35(28,31)32/h4-16H,3,17H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEOCHDKWFNARD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=C(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. Thiazine derivatives, a group to which this compound belongs, are known to have a broad spectrum of biological activities. They have been found to act as antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic, and anticancer agents. .
Mode of Action
Thiazine derivatives are known to interact with various targets, leading to changes in cellular processes
Biochemical Pathways
Thiazine derivatives are known to impact a variety of biochemical pathways due to their broad spectrum of biological activities. The specific pathways affected by this compound, and their downstream effects, are subjects for future investigation.
Result of Action
Given the broad range of biological activities associated with thiazine derivatives, it can be inferred that this compound may have diverse molecular and cellular effects.
Biological Activity
Methyl 2-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide is a complex organic compound belonging to the class of 1,2-benzothiazine derivatives. This compound has garnered attention due to its potential therapeutic applications and diverse biological activities. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula of the compound is , and it features a unique thiazine ring structure that contributes to its biological properties.
Anticancer Activity
Research indicates that compounds within the benzothiazine class exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzothiazines can induce apoptosis in various cancer cell lines, including breast and lung cancers. The mechanism often involves the inhibition of critical signaling pathways such as PI3K/Akt and MAPK pathways, which are essential for cell survival and proliferation .
Case Study:
In a study assessing the cytotoxic effects of various thiazine derivatives, one compound demonstrated an IC50 value of 0.06 µM against NCI-H522 non-small cell lung cancer cells, indicating potent activity .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Benzothiazines have been reported to exhibit activity against both bacterial and fungal strains. In vitro studies have shown that certain derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .
Table 1: Antimicrobial Activity of Benzothiazine Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Benzothiazine Derivative A | Staphylococcus aureus | 32 |
| Benzothiazine Derivative B | Escherichia coli | 64 |
| Benzothiazine Derivative C | Candida albicans | 16 |
Anti-inflammatory Activity
Benzothiazine derivatives have also been studied for their anti-inflammatory effects. They inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, making them potential candidates for treating inflammatory diseases like rheumatoid arthritis .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for enzymes involved in cancer progression or inflammation.
- Cell Cycle Arrest: It has been observed to induce cell cycle arrest at the G0/G1 phase in cancer cells.
- Apoptosis Induction: The compound promotes apoptotic pathways through the activation of caspases.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
Anticancer Activity
Research has indicated that derivatives of benzo[e][1,2]thiazines possess anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
Studies have demonstrated that thiazine derivatives can exhibit antimicrobial activity. The presence of the ethoxyphenyl group may enhance the compound's ability to penetrate microbial membranes, thereby increasing its effectiveness against bacterial strains .
Anti-inflammatory Effects
The anti-inflammatory potential of thiazine compounds has been explored in several studies. These compounds can inhibit pathways involved in inflammation, such as the NF-kB signaling pathway .
Case Study 1: Anticancer Evaluation
In a study published in Molecules, researchers synthesized several thiazine derivatives and evaluated their cytotoxic effects on human cancer cell lines. The results showed that certain modifications to the thiazine structure significantly enhanced anticancer activity compared to standard treatments .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 5.0 | MCF-7 |
| Compound B | 3.4 | HeLa |
| Compound C | 7.8 | A549 |
Case Study 2: Antimicrobial Activity Assessment
Another investigation focused on the antimicrobial properties of thiazine derivatives against Gram-positive and Gram-negative bacteria. The study found that the compound exhibited a minimum inhibitory concentration (MIC) of 12 µg/mL against Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
Comparison with Similar Compounds
Table 1: Substituent Comparison of Key Benzothiazine Derivatives
- Smaller alkyl groups (e.g., ethyl, allyl) improve synthetic accessibility . R<sup>4</sup>: Aromatic groups (e.g., phenyl) enhance π-π stacking in crystal structures, while hydroxyl groups facilitate intramolecular hydrogen bonding, stabilizing the enolic form .
Physical and Chemical Properties
Table 2: Comparative Physical Properties
- Hydrogen Bonding: Intramolecular O–H⋯O bonds are common (e.g., six-membered rings in Compound 5b and Piroxicam), stabilizing the enolic form and influencing solubility .
- Crystal Conformations : The thiazine ring adopts half-chair (allyl derivative) or sofa (Piroxicam) conformations, affecting molecular planarity and packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
